1,3-Dimethylimidazolium trifluoromethanesulfonate

radical stabilization EPR spectroscopy organic batteries

Ionic liquid selection often forces trade-offs between viscosity, conductivity, and hydrolytic stability. [MMIM][OTf] (CAS 121091-30-3) solves this with its compact symmetric cation and weakly coordinating triflate anion. - Viscosity/Conductivity: Lowest in imidazolium triflate series → maximizes ionic mobility and reduces ohmic losses. - Radical Stabilization: 5× stronger interaction with nitroxide radicals (-85.6 kJ/mol vs. -17.1 kJ/mol) vs. phosphonium analogs. - Hydrolytic Stability: No HF release upon water exposure, unlike [PF₆]⁻ or [BF₄]⁻ salts. - Metal Coordination: Weak triflate binding preserves carboxylate linkers during MOF/coordination network synthesis.

Molecular Formula C6H9F3N2O3S
Molecular Weight 246.21 g/mol
CAS No. 121091-30-3
Cat. No. B040891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolium trifluoromethanesulfonate
CAS121091-30-3
Molecular FormulaC6H9F3N2O3S
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1
InChIKeyWLQRTXOOEGUPJY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylimidazolium Triflate Specifications


1,3-Dimethylimidazolium trifluoromethanesulfonate (abbreviated [MMIM][OTf] or [DMIM][TfO]) is an imidazolium-based ionic liquid comprising a symmetric 1,3-dimethylimidazolium cation paired with a weakly coordinating triflate (trifluoromethanesulfonate) anion. The compound exhibits a melting point near ambient temperature (34.0–35.5 °C) and remains liquid over a broad thermal range [1]. The triflate anion confers moderate hydrophobicity, high thermal stability, and strong acidity, while the compact dimethylimidazolium cation minimizes cation mass and volume relative to longer-chain imidazolium analogs . These intrinsic properties establish [MMIM][OTf] as a candidate for applications where higher ionic mobility, specific anion–cation interaction strengths, or controlled ligand coordination are critical.

Near-ambient ionic liquid. Broad liquid range with melting near room temperature supports benchtop handling.
Weakly coordinating triflate anion. Minimizes metal‑center ligand displacement in MOF and cluster synthesis.
Compact cation, high transport. Shortest imidazolium alkyl chains predict lowest viscosity and highest ionic conductivity in the triflate series.
Hydrolytically stable. Triflate resists hydrolysis, unlike [PF₆]⁻ or [BF₄]⁻, reducing HF release risk under ambient moisture.

Limitations of Substituting [MMIM][OTf] with Analogs


The performance of imidazolium-based ionic liquids is highly sensitive to both cation alkyl chain length and anion identity. Replacing [MMIM][OTf] with longer-chain triflates (e.g., [EMIM][OTf], [BMIM][OTf]) systematically increases viscosity, reduces ionic conductivity, and alters capacitance–voltage response, while switching to alternative anions (e.g., TFSI, BF₄, PF₆) modifies hydrolytic stability, coordination strength, and electrochemical stability windows [1]. Direct substitution without accounting for these quantitative differences risks compromised mass transport, altered radical stabilization, or unintended ligand displacement in metal-organic synthesis [2]. The following evidence establishes where [MMIM][OTf] provides quantifiable differentiation that is material to scientific selection.

Cation chain
[MMIM][OTf] offers the lowest viscosity/highest conductivity in the imidazolium triflate series.
Longer‑chain analogs (ethyl‑, butyl‑, hexyl‑, octyl‑, decyl‑) systematically increase viscosity, reduce diffusion, and lower capacitance–voltage response.
Anion type
Triflate provides moderate hydrophobicity, weak coordination, and hydrolytic stability.
Switching to [TFSI]⁻, [BF₄]⁻, or [PF₆]⁻ alters coordination strength, hydrolytic stability, and electrochemical windows, potentially compromising synthesis or device stability.

Quantitative Differentiation vs. Imidazolium Triflate Analogs


Radical Stabilization Interaction Energy

[MMIM][OTf] exhibits an exceptionally strong interaction with nitroxide radicals, with a calculated interaction energy of −85.6 kJ mol⁻¹, compared to only −17.1 kJ mol⁻¹ for tetramethylphosphonium tetrafluoroborate [1]. This 5‑fold stronger interaction persists even when viscosity is reduced to that of dichloromethane (DCM) at 80 °C, confirming that radical hindrance arises from specific radical–ionic liquid interactions rather than bulk viscosity effects [1].

Radical stabilization
Head-to-head
[MMIM][OTf] −85.6 kJ mol⁻¹
Comparator −17.1 kJ mol⁻¹
5.0‑fold stronger interaction
Supports radical stabilization research in batteries and polymerization.
DFT + EPR evidence; effect persists even at reduced viscosity.
radical stabilization EPR spectroscopy organic batteries

Weak Coordination for Metal Halide Cluster Synthesis

In the preparation of metal halide cluster networks, [MMIM][OTf] was selected because the triflate anion coordinates significantly more weakly to cluster nodes than carboxylate linkers (e.g., benzene‑1,3,5‑tricarboxylate) [1]. This weak coordination prevents ligand displacement during cluster dissolution, whereas alternative anions such as carboxylates would compete for metal binding sites and compromise framework integrity [1]. The synthesis protocol using [MMIM][OTf] additionally avoids water contamination that degraded earlier schemes employing [EMIM]⁺ and [BMIM]⁺ carboxylate salts [1].

Coordination strength
Head-to-head
Triflate (OTf⁻) Weakly coordinating
Carboxylate linker Strongly coordinating
Enables cluster dissolution without ligand displacement
Relevant for MOF and coordination network synthesis where ligand integrity matters.
Undergraduate thesis context; DSC confirmed suitable liquid range.
metal-organic frameworks coordination chemistry ionic liquid synthesis

Compact Cation for Low Viscosity and High Conductivity

A systematic study of five imidazolium triflates (ethyl‑, butyl‑, hexyl‑, octyl‑, and decyl‑3‑methylimidazolium) demonstrated that increasing cation alkyl chain length consistently yields higher viscosity, lower diffusion coefficients, and lower electrical conductivity [1]. By extension, [MMIM][OTf], possessing the shortest possible symmetric alkyl substitution (methyl groups only), is predicted to exhibit the lowest viscosity and highest conductivity within the imidazolium triflate series [1].

Transport properties
Class-level
Lowest expected viscosity / highest conductivity in imidazolium triflate series
Procurement consideration for flow reactors and electrochemical devices.
Inferred from chain‑length trend; quantitative data available for longer analogs.
ionic conductivity viscosity electrolyte transport

Capacitance Trend with Cation Size

Within the same imidazolium triflate series (ethyl‑ through decyl‑substituted cations), capacitance values generally increase with cation size, except for the octyl‑substituted variant which deviates from the linear trend [1]. This finding directly challenges the conventional hypothesis that longer alkyl chains diminish capacitive performance. While [MMIM][OTf] was not directly measured in this study, the established trend suggests that its compact cation yields a characteristic baseline capacitance suitable for applications requiring rapid charge/discharge kinetics rather than maximum absolute capacitance [1].

Capacitance behavior
Class-level
Characteristic baseline capacitance; capacitance increases with cation size in the series
Provides a higher-conductivity, lower-capacitance option for supercapacitor electrolytes.
AC voltammetry on gold electrode; octyl‑substituted variant deviates from trend.
supercapacitors electrochemical double-layer capacitors energy storage

Ambient Liquid Range and Hydrolytic Stability

[MMIM][OTf] exhibits a melting point of 34.0–35.5 °C [1], enabling room‑temperature liquid handling in many laboratory environments. The triflate anion is noted to be hydrolytically stable, which makes it preferable over hydrolytically unstable [PF₆]⁻ and [BF₄]⁻ anions that can release corrosive HF upon water exposure [2]. This stability distinction is critical for processes where trace moisture is unavoidable or where equipment corrosion must be minimized.

Thermal & hydrolytic
Reported
Melting point 34.0–35.5 °C
Hydrolytic stability Stable (vs. hydrolytically unstable [PF₆]⁻ / [BF₄]⁻)
Benchtop handleable; reduces equipment corrosion risk in moisture‑tolerant workflows.
ChemicalBook reference; anion stability classification from literature.
thermal stability hydrolytic stability ionic liquid formulation

Validated Applications of [MMIM][OTf]


Nitroxide Radical Stabilization for Organic Batteries and Polymerization

[MMIM][OTf] provides a 5‑fold stronger interaction energy with nitroxide radicals compared to tetramethylphosphonium tetrafluoroborate (−85.6 kJ mol⁻¹ vs. −17.1 kJ mol⁻¹), leading to significantly enhanced rotational hindrance and extended radical lifetimes [1]. This property is directly applicable in all‑organic batteries where radical stability governs cycle life, and in controlled radical polymerization where persistent radical effects are required [1].

Weakly Coordinating Medium for MOF and Cluster Synthesis

The triflate anion of [MMIM][OTf] coordinates sufficiently weakly to metal centers to avoid displacing carboxylate linkers during cluster dissolution, enabling successful preparation of metal‑organic frameworks and coordination networks [2]. This weak coordination profile distinguishes [MMIM][OTf] from strongly coordinating anions (e.g., carboxylates) and from water‑contaminated media that degrade sensitive clusters [2].

Low-Viscosity Electrolyte for Electrochemical Devices

As the imidazolium triflate with the shortest alkyl chains, [MMIM][OTf] is expected to exhibit the lowest viscosity and highest ionic conductivity within the series [3]. This makes it suitable as a base electrolyte for fluoride‑ion batteries, supercapacitors, and electrodeposition where rapid ion transport and reduced ohmic losses are prioritized [3].

Hydrolytically Stable Solvent for Moisture-Tolerant Processes

Unlike [PF₆]⁻ and [BF₄]⁻‑based ionic liquids that hydrolyze to release corrosive HF, [MMIM][OTf] remains hydrolytically stable under ambient conditions [3]. Combined with its near‑ambient melting point (34.0–35.5 °C) [4], this property supports use in benchtop organic synthesis, enzymatic catalysis, and phase‑transfer reactions where trace water cannot be rigorously excluded [4].

Application
Selection Property
Validation Focus
Radical stabilization research
Strong radical–ionic liquid interaction
Radical lifetime extension and rotational hindrance under formulation
MOF / cluster synthesis
Weakly coordinating anion
Ligand displacement avoidance; cluster integrity during dissolution
Low-viscosity electrolytes
Compact cation for high conductivity
Ionic conductivity and mass transport performance in electrochemical cells
Moisture‑tolerant processes
Hydrolytic stability
Stability under ambient moisture; absence of corrosive HF release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethylimidazolium trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.